molecular formula C14H16BrN3O2 B12608230 4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-

4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-

Cat. No.: B12608230
M. Wt: 338.20 g/mol
InChI Key: UXCWUGCKVVKBKE-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperidine ring attached to a carboxylic acid group and a pyrrolo[2,3-b]pyridine moiety substituted with a bromine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]- typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyrrolo[2,3-b]pyridine core through a series of coupling reactions, often involving reagents like palladium catalysts and appropriate ligands.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby blocking the signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the target enzyme or receptor, preventing its normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinecarboxylic acid, 1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]- is unique due to its specific substitution pattern and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

1-[(3-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H16BrN3O2/c15-12-10-2-1-5-16-13(10)17-11(12)8-18-6-3-9(4-7-18)14(19)20/h1-2,5,9H,3-4,6-8H2,(H,16,17)(H,19,20)

InChI Key

UXCWUGCKVVKBKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C3=C(N2)N=CC=C3)Br

Origin of Product

United States

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